

Technical Support Center: Suzetrigine (VX-548) Clinical Trials

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Compound of Interest				
Compound Name:	Suzetrigine			
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of **Suzetrigine** (VX-548), a selective NaV1.8 inhibitor for the treatment of moderate-to-severe acute pain.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Suzetrigine?

Suzetrigine is a first-in-class, oral, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 channels are predominantly expressed in peripheral sensory neurons, including dorsal root ganglion neurons, which are responsible for transmitting pain signals.[1][2] By selectively blocking these channels, **Suzetrigine** impedes the transmission of pain signals to the spinal cord and brain.[2] This peripheral mechanism of action avoids the central nervous system effects associated with opioids, thereby reducing the potential for addiction.[1][4]

Q2: What are the key efficacy endpoints used in **Suzetrigine** acute pain clinical trials?

The primary efficacy endpoint in the Phase 3 trials for acute pain (following abdominoplasty and bunionectomy) was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as compared to placebo.[1][5] This is a standard measure in analgesic trials that captures both the magnitude and duration of pain relief. A key secondary endpoint was the comparison of SPID48 for **Suzetrigine** versus an active comparator, hydrocodone



bitartrate/acetaminophen (HB/APAP).[1][6] Another important secondary endpoint was the time to meaningful pain relief, defined as a reduction of at least 2 points on the Numeric Pain Rating Scale (NPRS).[1][6]

Q3: What is the approved dosing regimen for **Suzetrigine** in acute pain?

The approved dosing for **Suzetrigine** (brand name: Journavx) for moderate-to-severe acute pain in adults is an initial loading dose of 100 mg (two 50 mg tablets), followed by a maintenance dose of 50 mg every 12 hours.[7][8] The initial dose should be taken on an empty stomach.[7][8]

Q4: What are the common adverse events associated with **Suzetrigine**?

In the Phase 3 acute pain trials, **Suzetrigine** was generally well-tolerated.[6][9] The most common adverse reactions reported more frequently than placebo were pruritus (itching), muscle spasms, increased blood creatine phosphokinase, and rash.[10] Headache and constipation have also been noted as common adverse events.[11] The overall incidence of adverse events for **Suzetrigine** was comparable to or lower than that of both placebo and the active comparator (hydrocodone/acetaminophen).[6][9]

Q5: Has **Suzetrigine** been studied in patient populations other than acute postsurgical pain?

Yes, beyond the successful Phase 3 trials in acute pain following abdominoplasty and bunionectomy, **Suzetrigine** has been investigated in other pain conditions. A Phase 2 study was conducted in patients with painful diabetic peripheral neuropathy (DPN), which showed positive results, and a Phase 3 program for DPN is planned.[12] Another Phase 2 study evaluated **Suzetrigine** in patients with painful lumbosacral radiculopathy (LSR), a type of chronic neuropathic pain.[13][14][15][16][17][18][19][20][21]

Troubleshooting Guides Challenge 1: High Placebo Response in Neuropathic Pain Trials

A significant challenge observed, particularly in the Phase 2 trial of **Suzetrigine** for lumbosacral radiculopathy (LSR), was a high placebo response, where patients in the placebo group showed a meaningful reduction in pain scores, making it difficult to demonstrate a clear



separation between the drug and placebo.[13][15][16][17][18][19][20] This is a recognized issue in pain clinical trials.[13][17]

Troubleshooting Strategies:

- Refined Trial Design: For future studies, consider innovative trial designs to better control for the placebo effect.[13][15][20] This could include adaptive trial designs or enrichment strategies to identify and exclude high placebo responders during a run-in period.
- Site and Investigator Training: Post-hoc analyses of the LSR trial revealed variability in the placebo response across different study sites.[13][15][17] Implementing standardized training for all site personnel on how to interact with patients in a neutral manner and avoid creating expectations can help minimize this variability.
- Patient Education: Educate patients about the nature of clinical trials, the possibility of receiving a placebo, and the importance of accurate pain reporting. This can help manage patient expectations.
- Objective Endpoints: Where possible, incorporate more objective functional endpoints in addition to subjective patient-reported pain scores.

Challenge 2: Ensuring Accurate and Consistent Patient-Reported Outcome (PRO) Data

The primary endpoint in **Suzetrigine** trials relies on the Numeric Pain Rating Scale (NPRS), a subjective measure. Variability in how patients interpret and report their pain can introduce noise into the data.

Troubleshooting Strategies:

- Standardized Patient Instructions: Provide all patients with clear, standardized instructions
 on how to use the NPRS. The scale typically ranges from 0 ("no pain") to 10 ("worst possible
 pain").[13][22] Instructions should clarify that they are to rate their current pain intensity at
 specific time points.
- Regular Training for Study Staff: Ensure that all clinical staff are trained to administer the NPRS in a consistent manner, without leading questions or introducing bias.



- Electronic Diaries: Utilize electronic patient diaries to collect PRO data in real-time. This can improve compliance and reduce recall bias compared to paper diaries.
- Data Monitoring: Regularly monitor incoming PRO data for inconsistencies or patterns that might suggest a misunderstanding of the rating scale or other issues at a particular site.

Challenge 3: Managing Rescue Medication Use

In the **Suzetrigine** acute pain trials, patients were permitted to use rescue medication (ibuprofen) for breakthrough pain.[1][23] The use of rescue medication can confound the assessment of the investigational drug's efficacy.

Troubleshooting Strategies:

- Standardized Rescue Medication Protocol: The Phase 3 trials for acute pain had a clear protocol for rescue medication, allowing 400 mg of oral ibuprofen every 6 hours as needed. [1] A standardized protocol is crucial.
- Data Imputation Methods: The statistical analysis plan should prespecify how pain scores will be handled after the use of rescue medication. In the **Suzetrigine** trials, a method of carrying forward the pre-rescue pain score for a defined period was used.[10]
- Patient Guidance: Patients should be given clear instructions on when and how to request rescue medication. In the Suzetrigine trials, patients were encouraged to wait 90 minutes after the initial dose of the study drug before requesting rescue medication.[1]
- Analyze Rescue Medication Use as an Endpoint: The frequency and total dose of rescue medication used can be a valuable secondary endpoint to assess the efficacy of the study drug.

Data Presentation

Table 1: Summary of Efficacy Results from Phase 3 Acute Pain Trials (Abdominoplasty & Bunionectomy)



Endpoint	Abdominoplasty Trial	Bunionectomy Trial
Primary Endpoint: SPID48 vs. Placebo (LS Mean Difference)	48.4 (95% CI: 33.6, 63.1; P<0.0001)[1][6]	29.3 (95% CI: 14.0, 44.6; P=0.0002)[1][6]
Key Secondary Endpoint: SPID48 vs. HB/APAP	Not met (did not demonstrate superiority)[1][6][9]	Not met (did not demonstrate superiority)[1][6][9]
Time to Meaningful Pain Relief (≥2-point NPRS reduction) vs. Placebo (Median Time)	Suzetrigine: 2 hours, Placebo: 8 hours (Nominal P<0.0001)	Suzetrigine: 4 hours, Placebo: 8 hours (Nominal P=0.0016)

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS Mean: Least Squares Mean. CI: Confidence Interval. HB/APAP: Hydrocodone bitartrate/acetaminophen.

Table 2: Overview of Safety Profile from Pooled Phase 3 Acute Pain Trials

Adverse Event Category	Suzetrigine	Placebo	HB/APAP
Incidence of Any Adverse Events (Abdominoplasty)	50.0%[6]	56.3%[6]	60.7%[6]
Incidence of Any Adverse Events (Bunionectomy)	31.0%[6]	35.2%[6]	41.8%[6]
Common Adverse Reactions (≥1% and > Placebo)	Pruritus, muscle spasms, increased blood creatine phosphokinase, rash[10]		
Discontinuation due to Adverse Events	0.6%[10]	0.2%[10]	0.6%[10]
Serious Adverse Events Related to Study Drug	None reported[6]		



HB/APAP: Hydrocodone bitartrate/acetaminophen.

Experimental Protocols Protocol: Phase 3 Acute Pain Trials (Abdominoplasty and Bunionectomy)

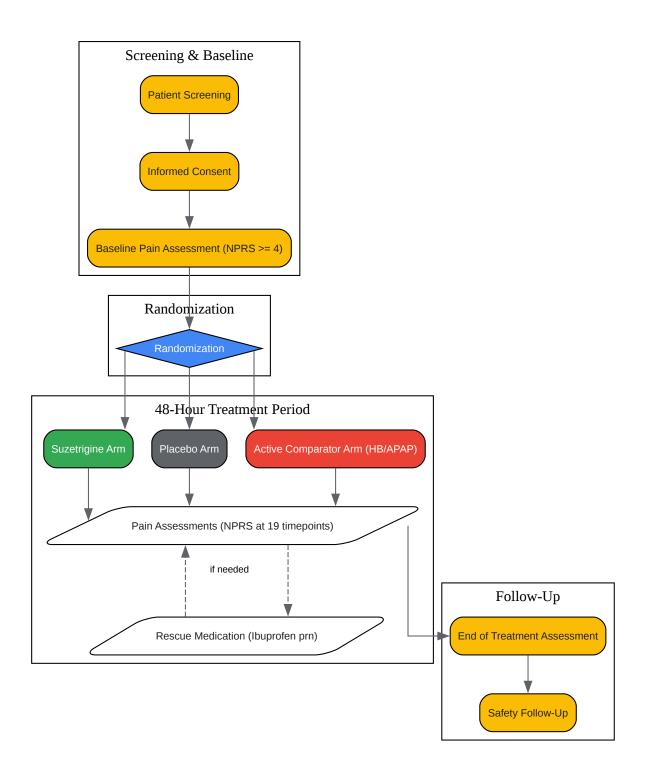
- Study Design: Randomized, double-blind, placebo- and active-controlled.[1]
- Patient Population: Adults (18-80 years) with moderate-to-severe acute pain (NPRS ≥ 4) following either a full abdominoplasty or a bunionectomy.[1][24]
- Treatment Arms:
 - Suzetrigine: 100 mg loading dose, then 50 mg every 12 hours.[1]
 - Placebo.[1]
 - Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[1]
- Treatment Duration: 48 hours.[1]
- Primary Endpoint Assessment: Pain intensity was assessed using the 11-point NPRS at 19 scheduled time points over the 48-hour treatment period.[1] The SPID48 was calculated from these assessments.[1]
- Rescue Medication: 400 mg oral ibuprofen every 6 hours as needed for pain relief.[1]

Mandatory Visualizations

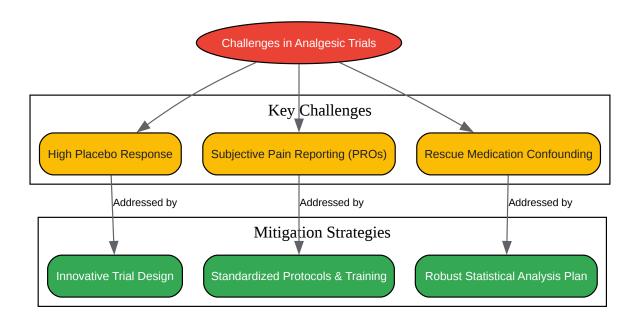












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